molecular formula C15H14N2O2 B7637436 N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No. B7637436
M. Wt: 254.28 g/mol
InChI Key: GWRGKRXNJGUVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a variety of biochemical and physiological effects. The exact mechanism of action is not fully understood, but it is thought to involve modulation of intracellular signaling pathways, including the cyclic AMP (cAMP) and protein kinase A (PKA) pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and can vary depending on the specific application and dosage. In general, it has been shown to have anti-inflammatory, analgesic, neuroprotective, and anti-tumor effects. It may also have anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, its lipophilicity and poor solubility in water can make it difficult to work with in certain experimental settings. Additionally, its potential psychoactive effects and legal status as a controlled substance may limit its use in certain research contexts.

Future Directions

There are many potential future directions for research on N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide. One area of focus could be on its potential therapeutic applications in neurology, oncology, and psychiatry. Further research could also be done to elucidate the exact mechanism of action and intracellular signaling pathways involved in its effects. Additionally, efforts could be made to develop more water-soluble analogs of the compound to improve its utility in experimental settings.

Synthesis Methods

The synthesis of N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide involves the reaction between 1-methyl-1H-indole-3-carboxylic acid and furfurylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in anhydrous conditions and under an inert atmosphere. After the reaction is complete, the product is purified by column chromatography or recrystallization to obtain the final compound.

Scientific Research Applications

N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, it has been shown to have neuroprotective effects against ischemic brain injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, it has been studied for its potential anti-tumor effects in various types of cancer, including breast, prostate, and lung cancer. In psychiatry, it has been shown to have anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and mood disorders.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-17-10-13(12-6-2-3-7-14(12)17)15(18)16-9-11-5-4-8-19-11/h2-8,10H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRGKRXNJGUVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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